molecular formula C22H31N3O3S B2672093 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 946244-49-1

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2672093
CAS No.: 946244-49-1
M. Wt: 417.57
InChI Key: IIJFWSJQJXMTCB-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a dimethylaminophenyl group, a morpholine-substituted ethyl chain, and a 2,4-dimethylbenzenesulfonamide core.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-17-5-10-22(18(2)15-17)29(26,27)23-16-21(25-11-13-28-14-12-25)19-6-8-20(9-7-19)24(3)4/h5-10,15,21,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFWSJQJXMTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several sulfonamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-3-methylbenzene-1-sulfonamide (Analog) C21H29N3O3S 403.54 3-methylbenzenesulfonamide, morpholine Enhanced solubility due to morpholine; likely targets amine-binding enzymes
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide C17H20FN2O3S 364.39* 2-fluorobenzenesulfonamide, hydroxyethyl Fluorine enhances metabolic stability; hydroxyl group may influence hydrogen bonding
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzenesulfonamide C21H28N8O3S 496.57* Triazine core, morpholine, diethylamino Triazine hybrid with potential kinase inhibition; 82.5% synthesis yield
N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-4-methoxybenzenesulfonamide C26H28ClN3O3S 506.03* Chlorophenyl, methoxybenzenesulfonamide Chlorine and methoxy groups may enhance lipophilicity and receptor selectivity
N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide C22H25N7O2S 475.55* Imidazo-pyridine, pyrimidine Targets cyclin-dependent kinases (e.g., CCND1, CCNE1); anticancer potential

*Calculated molecular weights based on formulas.

Key Observations :

Morpholine vs. Hydroxyethyl/Methoxy Groups :

  • Morpholine-containing analogs (e.g., ) exhibit improved solubility and conformational flexibility compared to hydroxyethyl or methoxy-substituted derivatives (e.g., ). This is critical for bioavailability in drug design.
  • Fluorine or chlorine substitutions (e.g., ) enhance metabolic stability and binding affinity via hydrophobic interactions.

Biological Activity: Triazine hybrids (e.g., ) show promise in enzyme inhibition due to their planar aromatic systems, which facilitate π-π stacking with target proteins.

Synthesis and Yield :

  • Morpholine-containing sulfonamides (e.g., ) are synthesized via nucleophilic substitution with morpholine, achieving moderate yields (~82.5% in ).
  • Hydroxyethyl derivatives (e.g., ) may require protection/deprotection strategies for hydroxyl groups, complicating synthesis.

Contradictions and Limitations :

  • The exact biological data for the queried compound are absent in the evidence. Analogous compounds (e.g., ) lack explicit activity reports, necessitating further experimental validation.
  • Structural variations (e.g., 2,4-dimethyl vs.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a morpholine ring and a dimethylamino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl]-2,4-dimethylbenzenesulfonamide. Its molecular formula is C22H31N3O3SC_{22}H_{31}N_3O_3S, and it exhibits several functional groups that can influence its biological interactions.

PropertyValue
Molecular FormulaC22H31N3O3S
Molecular Weight431.57 g/mol
SolubilityPoorly soluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes, including pH regulation in tumor microenvironments.

Inhibitory Activity

In a study evaluating the inhibitory effects of related sulfonamide derivatives on CAs, compounds demonstrated IC50 values in the low nanomolar range against CA IX and CA II:

Compound IDIC50 (nM) against CA IIIC50 (nM) against CA IX
14a80.329.0
14b1403.11082.0

These findings suggest that modifications to the sulfonamide structure can significantly affect enzyme inhibition potency .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its inhibitory effects on tumor-associated CAs, this compound may be explored for use in cancer therapies aimed at altering tumor microenvironments.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Investigating this compound's spectrum of activity against various pathogens could reveal new applications in infectious disease management.

Case Studies and Research Findings

  • Molecular Docking Studies : A study conducted molecular docking simulations to predict the binding affinity of the compound to CA IX. The results indicated favorable interactions with key active site residues, supporting its potential as a targeted inhibitor .
  • In Vivo Studies : Preliminary studies have shown that compounds similar to this compound can effectively raise the pH in tumor microenvironments, potentially enhancing the efficacy of concurrent therapies like chemotherapy .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. For instance, variations in substituents on the aromatic rings can lead to significant changes in both selectivity and potency against specific CA isoforms .

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